Furan-2-carboxylic acid, [2-(1,2,2,6,6-pentamethylpiperidin-4-ylcarbamoyl)ethyl]amide
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Overview
Description
Furan-2-carboxylic acid, [2-(1,2,2,6,6-pentamethylpiperidin-4-ylcarbamoyl)ethyl]amide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the furan ring with a piperidine moiety, which is known for its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid, [2-(1,2,2,6,6-pentamethylpiperidin-4-ylcarbamoyl)ethyl]amide typically involves multiple steps:
Formation of Furan-2-carboxylic Acid: This can be achieved through the oxidation of furfural using oxidizing agents like potassium permanganate or nitric acid.
Synthesis of the Piperidine Derivative: The piperidine derivative can be synthesized by reacting 4-piperidone with methyl iodide in the presence of a base to form 1,2,2,6,6-pentamethylpiperidine.
Coupling Reaction: The final step involves coupling the furan-2-carboxylic acid with the piperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its piperidine moiety is known for interacting with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Furan-2-carboxylic acid, [2-(1,2,2,6,6-pentamethylpiperidin-4-ylcarbamoyl)ethyl]amide involves its interaction with specific molecular targets. The piperidine moiety can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative with similar reactivity but lacking the piperidine moiety.
1,2,2,6,6-Pentamethylpiperidine: A piperidine derivative without the furan ring, used in different contexts.
Furan-2,5-dicarboxylic acid: Another furan derivative with different functional groups.
Uniqueness
Furan-2-carboxylic acid, [2-(1,2,2,6,6-pentamethylpiperidin-4-ylcarbamoyl)ethyl]amide is unique due to the combination of the furan ring and the piperidine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C18H29N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[3-oxo-3-[(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H29N3O3/c1-17(2)11-13(12-18(3,4)21(17)5)20-15(22)8-9-19-16(23)14-7-6-10-24-14/h6-7,10,13H,8-9,11-12H2,1-5H3,(H,19,23)(H,20,22) |
InChI Key |
CTQGSBKGWBOINB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)NC(=O)CCNC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
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